Barium metaborate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium metaborate monohydrate has been widely used in scientific research due to its unique properties. It is a non-toxic, water-soluble compound that is stable under normal conditions. It has been used in a variety of fields, including materials science, environmental science, and biomedical research.

Scientific Research Applications

Optical Pulse Measurement

- Application : BaB2O4 is used for measuring ultrashort optical pulses. Research demonstrates that it can accurately measure pulses as short as 50 fs using a crystal 1.8 mm thick (Cheng et al., 1988).

Synthesis Techniques

- Application : BaB2O4 powder synthesis is enhanced using ultrasound-assisted precipitation from various borate solutions, showing effective ways to produce nanometric β-BaB2O4 powders (Akşener et al., 2014).

Pyroelectric Material

- Application : BaB2O4 is found to be a new type of pyroelectric crystal material, potentially useful in high-power infrared pyroelectric detectors (Shi Zi-Kang et al., 2005).

Electro-Optic Effect

- Application : The linear electro-optic coefficients of crystalline BaB2O4 have been measured, providing insights relevant for applications in optoelectronics (Nakatani et al., 1988).

High-Quality Crystal Growth

- Application : Research into growing high-quality beta-barium metaborate crystals suitable for optical applications, showing significant improvements in crystal size and quality (Bosenberg et al., 1991).

High-Pressure High-Temperature Polymorph

- Application : Discovery of a new high-pressure modification of BaB2O4, γ-BaB2O4, with potential applications in optoelectronic devices due to its unique structural features and electronic properties (Bekker et al., 2022).

Anti-Corrosive Paints

- Application : BaB2O4-based paints are used for corrosion protection. Research shows that barium metaborate pigments act as anodic inhibitors with limited solubility, enhancing anti-corrosive efficiency (El‐Sawy et al., 2013).

Large Crystal Growth for Industrial Application

- Application : Techniques for growing large single crystals of BaB2O4 suitable for industrial applications, emphasizing the importance of controlling the degree of polycondensation and temperature gradients (Tsvetkov et al., 2005).

Mechanism of Action

Target of Action

Barium metaborate monohydrate is primarily used as a microbiocide/microbiostat in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings . It is also used as a corrosion inhibitor, flame retardant, and metal stabilizer . The primary targets of this compound are therefore the microorganisms that could potentially degrade these products, as well as the chemical processes involved in corrosion, combustion, and metal oxidation .

Mode of Action

It is known to interact with its targets (microorganisms and chemical processes) in a way that inhibits their growth or progression . For example, as a microbiocide/microbiostat, it likely disrupts essential biological processes in microorganisms, leading to their death or growth inhibition .

Biochemical Pathways

Given its uses, it can be inferred that it interferes with the metabolic pathways of microorganisms and the chemical reactions involved in corrosion, combustion, and metal oxidation .

Pharmacokinetics

Its impact on bioavailability would be relevant in the context of its effectiveness as a microbiocide/microbiostat and its other industrial uses .

Result of Action

The result of the action of this compound is the effective preservation of paints, paper/paper products, industrial adhesives, and coatings by preventing microbial degradation . Additionally, it helps prevent corrosion, acts as a flame retardant, and stabilizes metals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a microbiocide/microbiostat may be affected by the presence of other substances, pH levels, and temperature . Furthermore, its stability and efficacy as a corrosion inhibitor, flame retardant, and metal stabilizer may also be influenced by environmental conditions such as humidity, temperature, and the presence of other chemicals .

properties

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

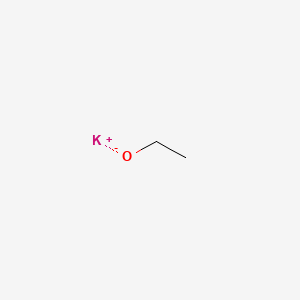

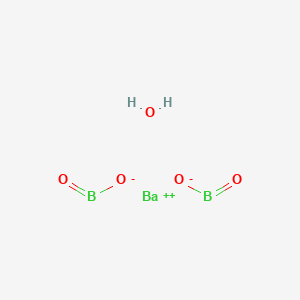

B(=O)[O-].B(=O)[O-].O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 |

Source

|

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26124-86-7 |

Source

|

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)